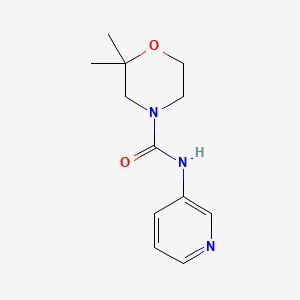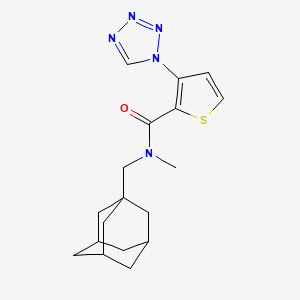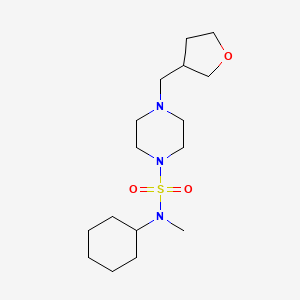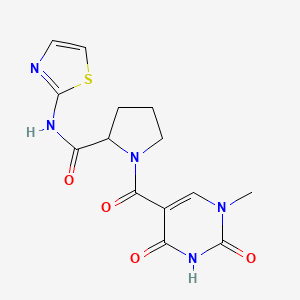
3-methyl-N-(3-morpholin-4-yl-3-oxopropyl)-2,3-dihydroindole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(3-morpholin-4-yl-3-oxopropyl)-2,3-dihydroindole-1-carboxamide is a research compound with the molecular formula C15H20N2O3 and a molecular weight of 276.33 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-morpholin-4-yl-3-oxopropyl)-2,3-dihydroindole-1-carboxamide involves multiple steps. One common synthetic route includes the reaction of 3-methyl-2,3-dihydroindole-1-carboxylic acid with 3-morpholin-4-yl-3-oxopropylamine under specific conditions to form the desired compound. The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. large-scale synthesis would generally follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(3-morpholin-4-yl-3-oxopropyl)-2,3-dihydroindole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-methyl-N-(3-morpholin-4-yl-3-oxopropyl)-2,3-dihydroindole-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-morpholin-4-yl-3-oxopropyl)-2,3-dihydroindole-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-(3-morpholin-4-yl-3-oxopropyl)benzamide
- 5-bromo-3-methyl-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide
- 1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-(3-morpholin-4-yl-3-oxopropyl)urea
Uniqueness
3-methyl-N-(3-morpholin-4-yl-3-oxopropyl)-2,3-dihydroindole-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its indole moiety, combined with the morpholine ring and the oxopropyl group, provides a versatile scaffold for various applications in research and development.
Properties
IUPAC Name |
3-methyl-N-(3-morpholin-4-yl-3-oxopropyl)-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-13-12-20(15-5-3-2-4-14(13)15)17(22)18-7-6-16(21)19-8-10-23-11-9-19/h2-5,13H,6-12H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLAIKVLFPGUQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C12)C(=O)NCCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-[Cyclopropyl(1-cyclopropylethyl)amino]acetyl]piperazin-2-one](/img/structure/B6812259.png)
![1-(9-oxobicyclo[3.3.1]nonane-3-carbonyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B6812263.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-(cyclopropylmethoxy)acetamide](/img/structure/B6812273.png)
![1-(Azepan-1-yl)-2-[4-[2-(cyclopropylmethoxy)acetyl]piperazin-1-yl]ethanone](/img/structure/B6812274.png)
![2,6-Dimethyl-4-[4-(oxolan-3-ylmethyl)piperazin-1-yl]sulfonylmorpholine](/img/structure/B6812284.png)

![N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B6812293.png)

![N-[2-(cyclohexen-1-yl)ethyl]-4-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide](/img/structure/B6812306.png)
![1-(3,4-dihydro-2H-chromen-3-yl)-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea](/img/structure/B6812310.png)
![N-[[4-(2-methylpropyl)morpholin-2-yl]methyl]-4-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B6812317.png)
![2-cyclopentyloxy-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]acetamide](/img/structure/B6812322.png)
